3-Bromocamphor

Description

The exact mass of the compound 3-Bromocamphor is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromocamphor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocamphor including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGUMDNKHJLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=O)C2Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Bromocamphor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 3-bromocamphor, a halogenated derivative of the naturally occurring monoterpene, camphor. We will delve into its intricate molecular architecture, stereochemical nuances, and the analytical techniques pivotal for its characterization. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Camphor and its Derivatives

Camphor, a bicyclic monoterpene with the IUPAC name 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, has a long history of use in traditional medicine and various chemical applications.[1][2][3][4] Its rigid, chiral framework makes it an invaluable starting material in asymmetric synthesis.[5][6][7] The introduction of a bromine atom at the C-3 position to create 3-bromocamphor significantly enhances its utility as a versatile intermediate and a chiral auxiliary in the synthesis of complex organic molecules.[5][6][8] This modification introduces a new stereocenter and a reactive site for further chemical transformations.

Molecular Structure of 3-Bromocamphor

The foundational structure of 3-bromocamphor is the bicyclo[2.2.1]heptane skeleton, a rigid and strained ring system.[8] The systematic IUPAC name for 3-bromocamphor is 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.[8] Its molecular formula is C₁₀H₁₅BrO, and it has a molecular weight of approximately 231.13 g/mol .[8][9]

The numbering of the carbon atoms in the camphor scaffold is crucial for understanding its derivatives. The bridgehead carbons are designated as C1 and C4. The carbonyl group is at the C2 position. The two methyl groups attached to C7 are often referred to as the syn- and anti-methyl groups, and the methyl group at C1 is the 1-methyl group. The bromine atom in 3-bromocamphor is located on the carbon atom adjacent to the carbonyl group.

Diagram: Numbering of the Camphor Skeleton

Caption: Standard numbering of the carbon atoms in the camphor skeleton.

Stereochemistry: A Molecule of Defined Chirality

The stereochemistry of 3-bromocamphor is a critical aspect of its chemical identity and reactivity. The rigid bicyclic structure of camphor itself is chiral, and the introduction of a bromine atom at the C-3 position creates an additional stereocenter. This results in the possibility of several stereoisomers.[8]

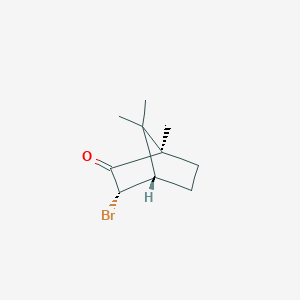

The most common and well-studied stereoisomer is (+)-3-bromocamphor , also known as (1R)-endo-(+)-3-bromocamphor.[5] The "(+)" indicates that it rotates plane-polarized light to the right (dextrorotatory).[5] Its systematic name, (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, precisely defines the absolute configuration at each of the three stereocenters.[5][8]

The terms endo and exo are used to describe the orientation of substituents in bicyclic systems. In the case of 3-bromocamphor, the bromine atom can be in either the endo or exo position. The endo isomer is thermodynamically more stable and is the predominant product of the direct bromination of camphor.[8]

The enantiomer of (+)-3-bromocamphor is (-)-3-bromocamphor , which rotates plane-polarized light to the left (levorotatory).

Diagram: Stereoisomers of 3-Bromocamphor

Caption: Relationship between the stereoisomers of 3-bromocamphor.

Synthesis of 3-Bromocamphor Stereoisomers

The synthesis of specific stereoisomers of 3-bromocamphor relies on the principles of stereoselective synthesis, often starting from an enantiomerically pure form of camphor.

Synthesis of (+)-3-Bromocamphor

A common method for the preparation of (+)-3-bromocamphor involves the direct bromination of (+)-camphor.[8]

Experimental Protocol: Synthesis of (+)-3-Bromocamphor

-

Dissolution: Dissolve (+)-camphor in a suitable organic solvent, such as ethanol, dichloroethane, or carbon tetrachloride.

-

Bromination: Add bromine dropwise to the camphor solution at an elevated temperature (typically 60-110 °C) over several hours.[10]

-

Reaction Monitoring: Stir the reaction mixture for an additional period to ensure complete conversion.

-

Workup: After cooling, the reaction mixture is often poured into cold water to precipitate the crude product.[10]

-

Purification: The crude 3-bromocamphor is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[10]

The direct bromination of camphor typically results in the formation of a mixture of isomers, with the endo-3-bromocamphor being the major product.[8] Further purification techniques like fractional crystallization or column chromatography may be necessary to isolate the desired isomer in high purity.[8]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-bromocamphor and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 3-bromocamphor.

-

¹H NMR: The proton NMR spectrum of endo-3-bromocamphor shows a characteristic signal for the proton at the C-3 position (H-3), which is directly attached to the carbon bearing the bromine atom. This signal typically appears as a doublet of doublets due to coupling with the adjacent protons.[8] The chemical shifts and coupling constants of the various protons provide detailed information about their spatial relationships within the bicyclic framework.[11]

-

¹³C NMR: The ¹³C NMR spectrum confirms the presence of the ten carbon atoms in the molecule. The carbonyl carbon (C-2) typically resonates at a low field (~215 ppm), which is characteristic of camphor derivatives.[8]

Table 1: Representative ¹H NMR Data for D-3-Bromocamphor [11]

| Proton Assignment | Chemical Shift (ppm) |

| A | 4.625 |

| B | 2.306 |

| C | 2.084 |

| D | 1.885 |

| E | 1.695 |

| F | 1.431 |

| G | 1.085 |

| J | 0.974 |

| K | 0.937 |

Note: The specific assignments (A, B, C, etc.) refer to the labeled protons in the original spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromocamphor is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).[12][13] This band typically appears in the region of 1740-1760 cm⁻¹. The presence of the C-Br bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-bromocamphor. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.13 g/mol ).[14] A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[15]

Chiroptical Spectroscopy

Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are invaluable for studying the stereochemistry of chiral molecules like 3-bromocamphor.[16][17] These methods measure the differential interaction of left and right circularly polarized light with the molecule, providing information about its absolute configuration.[18] The (+)-enantiomer of 3-bromocamphor exhibits a positive specific rotation.[5][8]

Applications in Research and Development

3-Bromocamphor serves as a crucial building block and chiral auxiliary in a wide range of applications:

-

Asymmetric Synthesis: Its rigid chiral scaffold is utilized to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds.[5][6] This is of paramount importance in the development of pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful.

-

Medicinal Chemistry: 3-Bromocamphor and its derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[8]

-

Organic Synthesis: It is a versatile intermediate for the synthesis of other camphor derivatives and complex organic molecules.[8]

Conclusion

3-Bromocamphor is a molecule of significant interest due to its well-defined molecular structure and rich stereochemistry. A thorough understanding of its synthesis, characterization, and properties is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering valuable insights for scientists and professionals working in the fields of chemistry and drug discovery.

References

- KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents. (n.d.).

-

3-Bromocamphor - NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

-

(+)-3-Bromocamphor | C10H15BrO | CID 512864 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

-

3-Bromocamphor - NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

-

((1S)-(endo,anti))-(-)-3-Bromocamphor-8-sulfonic acid, ammonium salt - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 11, 2026, from [Link]

-

3-BROMOCAMPHOR, (+)- - gsrs. (n.d.). Retrieved March 11, 2026, from [Link]

-

What is the chemical symbol for camphor? - Quora. (2021, December 11). Retrieved March 11, 2026, from [Link]

-

3-Bromocamphor - NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

-

endo-3-BROMO-d-CAMPHOR - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved March 11, 2026, from [Link]

-

3-BROMOCAMPHOR, (+)- - Inxight Drugs. (n.d.). Retrieved March 11, 2026, from [Link]

-

Synthesis of d-3-bromocamphor - PrepChem.com. (n.d.). Retrieved March 11, 2026, from [Link]

-

Camphor - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

-

ICSC 1021 - CAMPHOR - INCHEM. (n.d.). Retrieved March 11, 2026, from [Link]

-

Experimental available Infrared spectra of camphor in solid phase... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

-

(PDF) Formation of Synthetically Useful Camphor Derivatives: Mechanistic Aspects - ResearchGate. (2015, April 17). Retrieved March 11, 2026, from [Link]

-

3-Bromocamphor - NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

-

A new regiospecific synthesis of 8-bromocamphor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 11, 2026, from [Link]

-

Black-Box Simulations of Anharmonic Vibrational Chiroptical Spectra: Problems with Property Third Derivatives and the Solvent - PMC. (2025, October 13). Retrieved March 11, 2026, from [Link]

-

(+)-3-Bromocamphor | CAS#:10293-06-8 | Chemsrc. (2025, August 22). Retrieved March 11, 2026, from [Link]

-

(PDF) Camphor: A chiral starting material in natural product synthesis - ResearchGate. (2016, January 10). Retrieved March 11, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3). Retrieved March 11, 2026, from [Link]

-

Chem Soc Rev - IRIS. (2021, October 21). Retrieved March 11, 2026, from [Link]

-

Molecular dissymmetry and chiroptical properties | PPTX - Slideshare. (n.d.). Retrieved March 11, 2026, from [Link]

-

Chiroptical Properties in Thin Films of π-Conjugated Systems - ResearchGate. (2020, September 5). Retrieved March 11, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Camphor - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Camphor | 76-22-2 [chemicalbook.com]

- 5. CAS 10293-06-8: (+)-3-Bromocamphor | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromocamphor | 76-29-9 | Benchchem [benchchem.com]

- 9. 3-Bromocamphor, (+)- | C10H15BrO | CID 512864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. D-3-BROMOCAMPHOR(76-29-9) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Bromocamphor [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 3-Bromocamphor [webbook.nist.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular dissymmetry and chiroptical properties | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. air.unipr.it [air.unipr.it]

The Decisive Turn: 3-Bromocamphor and the Crystallographic Determination of Absolute Configuration

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Chirality

In the landscape of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological activity and pharmacological properties of countless compounds. The existence of non-superimposable mirror-image isomers, or enantiomers, presented a profound challenge to early chemists: how to definitively determine the absolute spatial arrangement of atoms in a chiral molecule. Before the mid-20th century, the assignment of absolute configuration was a matter of convention, a system of relative correlations ultimately tracing back to an arbitrary assignment for glyceraldehyde. This guide delves into the history of a pivotal molecule, (+)-3-bromocamphor, and its crucial role in the transition from relative to absolute stereochemical assignment through the power of X-ray crystallography and the phenomenon of anomalous dispersion.

The Pre-Bijvoet Era: A World of Relative Configurations

Until 1951, the determination of the absolute configuration of chiral compounds was not experimentally possible[1]. The prevailing system, established by Emil Fischer, relied on chemical correlations to relate the stereochemistry of various compounds back to a reference molecule, D-(+)-glyceraldehyde, whose absolute configuration was arbitrarily assigned. While this system was internally consistent and immensely useful for organizing the burgeoning field of stereochemistry, it lacked a definitive physical proof. The question of whether the D-glyceraldehyde convention corresponded to reality remained unanswered.

The Dawn of a New Age: Bijvoet and Anomalous Dispersion

The breakthrough came in 1951 when Johannes Martin Bijvoet and his colleagues, A.F. Peerdeman and A.J. van Bommel, demonstrated a method to determine the absolute configuration of sodium rubidium tartrate using X-ray crystallography[1]. Their technique harnessed the phenomenon of anomalous dispersion .

Normally, X-ray diffraction patterns from a non-centrosymmetric crystal obey Friedel's Law, which states that the intensity of a reflection from a set of crystal planes (hkl) is equal to the intensity of the reflection from the opposite side of those planes (-h-k-l). However, when the wavelength of the incident X-rays is close to an absorption edge of one of the atoms in the crystal, this symmetry breaks down. The scattering factor of that atom becomes a complex number, introducing a phase shift in the scattered X-rays. This results in a measurable difference in the intensities of the Friedel pairs, I(hkl) ≠ I(-h-k-l). By carefully measuring these differences, known as Bijvoet pairs , and comparing them to the calculated intensities for the two possible enantiomeric structures, the true absolute configuration can be unambiguously determined.

Technical Insight: The Physics of Anomalous Dispersion

Anomalous dispersion arises from the interaction of X-rays with the core electrons of an atom. When the energy of the incident X-ray photon is just enough to excite a core electron to a higher energy level (i.e., near an absorption edge), the atom's scattering factor, f, acquires both a real (f') and an imaginary (f'') component:

f = f₀ + f' + if''

where f₀ is the normal scattering factor. The imaginary component, f'', is responsible for the phase shift that breaks Friedel's Law. The magnitude of f'' is dependent on the element and the X-ray wavelength. Heavier atoms, such as bromine, exhibit a significant anomalous scattering effect with commonly used X-ray sources like Molybdenum Kα radiation, making them excellent probes for determining absolute configuration.

(+)-3-Bromocamphor: A Terpene Takes Center Stage

Following Bijvoet's seminal work, the quest was on to apply this powerful new technique to other key chiral molecules. (+)-3-Bromocamphor emerged as a prime candidate for several reasons:

-

Stereochemical Importance: (+)-Camphor, the parent molecule, is a naturally abundant monoterpene that served as a crucial starting material and reference compound for the stereochemical correlation of a vast family of terpenes and related natural products[2]. Establishing its absolute configuration would therefore solidify the stereochemical assignments of numerous other compounds.

-

Presence of a Heavy Atom: The introduction of a bromine atom at the 3-position provided the necessary "heavy atom" for a significant anomalous scattering signal with readily available X-ray sources.

-

Crystallinity: 3-Bromocamphor readily forms well-ordered crystals suitable for X-ray diffraction analysis.

Early work by Wiebenga and Krom in 1946 had already determined the crystal structure of 3-bromocamphor, along with its chloro- and cyano- analogs, through two-dimensional projection methods. However, these early studies were not able to determine the absolute configuration.

The Definitive Assignments of the 1960s

In 1966, two independent research groups published their findings on the absolute configuration of (+)-3-bromocamphor, finally providing a definitive answer.

The Work of Northolt and Palm

M.G. Northolt and J.H. Palm, working at the Delft University of Technology, determined the absolute configuration of (+)-3-bromocamphor by single-crystal X-ray diffraction, explicitly stating that the bromine atom acted as the anomalous scatterer for MoKα radiation[3]. Their findings were in agreement with the absolute configuration that had been proposed earlier based on chemical evidence by Fredga and Miettinen.

The Redetermination by Allen and Rogers

Concurrently, F.H. Allen and D. Rogers at Imperial College London also undertook a redetermination of the crystal structure of (+)-3-bromocamphor. Their work provided a more accurate three-dimensional structure and confirmed the absolute configuration determined by Northolt and Palm.

Experimental Protocol: A Glimpse into Mid-Century Crystallography

The determination of the absolute configuration of 3-bromocamphor in the 1960s was a meticulous process, relying on techniques that are now largely historical but which laid the groundwork for modern crystallography.

Crystal Preparation and Mounting

Single crystals of (+)-3-bromocamphor were grown from solution. A suitable crystal, typically a fraction of a millimeter in size, was carefully selected and mounted on a goniometer head. This allowed for the precise orientation of the crystal in the X-ray beam.

Data Collection: The Weissenberg Camera

The primary instrument for data collection at the time was the Weissenberg camera . This moving-film technique was essential for resolving the complex diffraction patterns of single crystals.

Experimental Workflow: The Weissenberg Method

Sources

Thermodynamic Stability of endo-3-Bromocamphor vs. exo-3-Bromocamphor: A Mechanistic and Experimental Guide

Executive Summary

In the realm of stereoselective synthesis and chiral pool utilization, the bicyclo[2.2.1]heptan-2-one (camphor) framework serves as a foundational building block. A critical aspect of camphor functionalization is its halogenation, specifically bromination at the C-3 position. Literature and empirical data consistently demonstrate that endo-3-bromocamphor exhibits significantly greater thermodynamic stability compared to its exo counterpart .

This technical guide dissects the mechanistic causality behind this thermodynamic preference, outlines the self-validating experimental protocols required to isolate the global minimum product, and explores its downstream applications in drug development and asymmetric catalysis.

Mechanistic Causality: The Thermodynamic Sink

The stereochemical outcome of camphor bromination is dictated by the rigid, boat-like conformation of the norbornane skeleton. The C-7 bridge of the camphor molecule bears a gem-dimethyl group. One of these methyl groups—the syn-methyl—projects directly over the exo face of the bicyclic cavity.

When electrophilic bromination occurs via the camphor enol intermediate, kinetic attack can theoretically proceed from either face. However, the resulting isomers experience vastly different steric environments:

-

The exo Isomer (Kinetic Trap): A bromine atom in the exo position suffers from a severe van der Waals steric clash (a 1,3-diaxial-like interaction) with the bulky C-7 syn-methyl group.

-

The endo Isomer (Thermodynamic Sink): In the endo configuration, the bromine atom points away from the bridgehead methyl groups, occupying a sterically unhindered environment.

Because standard bromination generates hydrobromic acid (HBr) as a stoichiometric byproduct, the α-bromo ketone undergoes rapid, acid-catalyzed reversible enolization. This epimerization pathway allows any kinetically formed exo-3-bromocamphor to overcome the activation barrier and funnel exclusively into the thermodynamically stable endo-3-bromocamphor configuration.

Reaction logic demonstrating the thermodynamic sink of endo-3-bromocamphor via epimerization.

Quantitative Stability Metrics & Analytical Markers

To ensure scientific integrity, researchers must rely on quantitative markers to validate the stereochemical outcome of their synthesis. The Karplus equation provides a definitive, self-validating NMR check. In the endo-isomer, the H-3 proton is situated in the exo position, creating a ~45° dihedral angle with the bridgehead H-4 proton. This results in a measurable scalar coupling ( J≈4.5 Hz). Conversely, an exo-isomer would feature an endo H-3 proton with a ~90° dihedral angle to H-4, resulting in a coupling constant of nearly 0 Hz.

Table 1: Comparative Properties of 3-Bromocamphor Isomers

| Property / Metric | endo-3-Bromocamphor | exo-3-Bromocamphor |

| Thermodynamic Stability | High (Global Minimum) | Low (Kinetically Accessible) |

| Steric Environment | Unhindered endo face | Severe clash with C-7 syn-methyl |

| H-3 to H-4 Dihedral Angle | ~45° (exo H-3 proton) | ~90° (endo H-3 proton) |

| NMR H-3 Coupling ( J3,4 ) | ~4.5 Hz (Observable triplet/ddd) | ~0 Hz (Singlet-like) |

| Specific Rotation ( [α]D ) | ~+137.5° (in ethanol) | N/A (Rarely isolated pure) |

Self-Validating Experimental Protocol

The following methodology details the synthesis of (1R)-endo-(+)-3-bromocamphor. The protocol is designed as a self-validating system: the causality of the physical heating step is directly tied to the analytical NMR outcome.

Step 1: Substrate Solvation

-

Action: Dissolve 1.0 equivalent of (+)-camphor in glacial acetic acid.

-

Causality: Acetic acid acts as a polar, protic solvent that facilitates the initial enolization of camphor and stabilizes the ionic transition states during halogenation.

Step 2: Electrophilic Bromination

-

Action: Add 1.05 equivalents of molecular bromine ( Br2 ) dropwise at room temperature.

-

Causality: The camphor enol nucleophilically attacks the bromine. This step generates HBr as a stoichiometric byproduct, which acts as an auto-catalyst for continuous enolization.

Step 3: Thermodynamic Equilibration (Critical Step)

-

Action: Heat the reaction mixture to 80 °C for 2–4 hours.

-

Causality: This drives the thermodynamic sink. The kinetically formed exo-3-bromocamphor is sterically strained. Elevated temperatures and high HBr concentrations promote reversible enolization, allowing the sterically hindered exo isomer to epimerize completely to the stable endo configuration.

Step 4: Isolation and Self-Validation

-

Action: Quench the reaction in ice water, filter the precipitate, and recrystallize from hot ethanol.

-

Validation Check: Acquire a 1H NMR spectrum. The protocol is successful if the H-3 proton appears as a double-double-doublet at δ 4.619 ppm with a primary coupling constant of J=4.8 Hz, and the H-4 proton resonates at δ 2.298 ppm as a triplet with J=4.5 Hz. An absence of this coupling indicates a failure to reach thermodynamic equilibrium.

Step-by-step workflow for the synthesis and thermodynamic equilibration of endo-3-bromocamphor.

Advanced Applications in Drug Development

The thermodynamic reliability of endo-3-bromocamphor makes it an exceptionally valuable chiral intermediate in advanced chemical synthesis and drug development:

-

Chiral Deactivators in Asymmetric Catalysis: In pioneering studies by Maruoka and Yamamoto, commercially available (1R)-endo-(+)-3-bromocamphor was utilized as a highly effective chiral deactivator. When combined with racemic catalysts in a 1:1 ratio, it enabled enantioselective hetero-Diels-Alder reactions with an 82% enantiomeric excess (ee), proving its utility in symmetry-breaking autocatalysis[1].

-

Environmentally Benign Debromination: Endo-(+)-3-bromocamphor serves as a model substrate for green chemistry initiatives. Studies have demonstrated its reductive debromination using primary amines (like ethanolamine and ethylene diamine) without the need for organic solvents or transition metals, yielding valuable camphanimines for downstream pharmaceutical applications[2].

Sources

The 3-Bromocamphor (CAS 76-29-9) Paradigm: Structural Architecture, Synthetic Methodologies, and Applications in Advanced Drug Development

Executive Summary

3-Bromocamphor (CAS 76-29-9) is a halogenated derivative of the naturally occurring monoterpene camphor, characterized by its rigid bicyclo[2.2.1]heptane framework[1]. As a highly versatile chiral building block, it serves as a critical intermediate in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and complex agrochemicals. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols associated with 3-bromocamphor, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Architecture

The molecular architecture of 3-bromocamphor features a bromine atom stereospecifically positioned at the C-3 carbon of the bornane skeleton[1]. The compound exists in distinct enantiomeric forms, with the (+)-enantiomer—systematically designated as (1R)-endo-(+)-3-bromocamphor—being the most widely utilized in medicinal chemistry[1]. The rigid bicyclic structure not only imparts high thermal stability but also dictates the stereochemical outcomes of downstream functionalizations.

The crystal lattice of 3-bromocamphor exhibits well-defined cleavage along the (001) plane, and the crystals demonstrate photosensitivity, undergoing discoloration upon prolonged exposure to light[1].

Quantitative Chemical Data Summary

| Property | Value | Source |

| CAS Number | 76-29-9 | [2] |

| Molecular Formula | C₁₀H₁₅BrO | [3] |

| Molecular Weight | 231.13 g/mol | [4] |

| Melting Point | 75–77 °C | [5] |

| Specific Rotation [α]D | +137.5° (in ethanol) | [1] |

| LogP (Octanol/Water) | 2.775 – 2.9 | [2][4] |

Mechanistic Synthetic Pathways & Downstream Derivatization

The synthesis and subsequent derivatization of 3-bromocamphor rely heavily on the exploitation of the carbonyl group at C-2. The alpha-carbon (C-3) is susceptible to electrophilic attack following acid-catalyzed enolization.

Mechanistic pathway of acid-catalyzed enolization and bromination of camphor.

Once synthesized, 3-bromocamphor acts as a gateway molecule. It can be oxidized to camphorquinone—a highly valued photoinitiator and pharmaceutical intermediate—or sulfonated to yield chiral resolution agents like 3-bromocamphor-8-sulfonic acid[6][7].

Workflow of 3-bromocamphor synthesis and its downstream pharmaceutical derivatives.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental choice, moving away from hazardous legacy methods toward modern, atom-efficient practices.

Protocol A: Green Multi-Gram Bromination of Camphor

Traditional bromination utilizes elemental liquid bromine, which generates hydrobromic acid as a corrosive byproduct, rendering the process only 50% atom-efficient[7]. This updated protocol utilizes an in-situ generation strategy.

-

Substrate Dissolution: Dissolve 1.0 equivalent of camphor in glacial acetic acid.

-

Causality: Acetic acid provides the essential acidic medium required to catalyze the rate-limiting keto-enol tautomerization.

-

-

Reagent Introduction: Add a mixture of KBr and KBrO₃ to the solution.

-

Causality: The reaction between bromide and bromate ions in the acidic medium generates active brominating species (HOBr or Br₂) in situ. This avoids the handling of highly toxic liquid bromine and significantly improves the safety profile of the reaction[7].

-

-

Thermal Activation: Heat the reaction mixture to 80–85 °C and stir continuously for 24 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance inherent to the bicyclic bornane framework, driving the electrophilic addition to completion[7].

-

-

Isolation: Cool the mixture, filter to remove inorganic byproducts, and precipitate the endo-(+)-3-bromocamphor by pouring the filtrate into ice water. Verify purity via melting point analysis (target: 76 °C).

Protocol B: Radical-Mediated Oxidation to Camphorquinone

Converting 3-bromocamphor to camphorquinone traditionally required harsh heavy-metal oxidants. The following protocol leverages a milder radical mechanism[8].

-

Catalyst and Solvent Preparation: Dissolve 3-bromocamphor in dimethyl sulfoxide (DMSO) in the presence of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide.

-

Aerobic Oxidation: Bubble ambient air continuously through the solution at a controlled mild temperature.

-

Causality: Molecular oxygen from the air drives the radical oxidation process, replacing the need for toxic stoichiometric oxidants and yielding camphorquinone quantitatively[8].

-

Chiral Auxiliaries & Pharmaceutical Applications

In drug development, the stereochemistry of a molecule often dictates its pharmacological efficacy and safety profile. 3-Bromocamphor is heavily utilized to synthesize chiral auxiliaries that induce asymmetry in organic syntheses[6].

Chiral Resolution via Sulfonation: When 3-bromocamphor is treated with fuming sulfuric acid, it undergoes electrophilic substitution to form (+)-3-bromocamphor-8-sulfonic acid. The ammonium salt of this compound (MW: 406.24 g/mol , MP: 237-239°C) is a cornerstone reagent in analytical chemistry and chiral catalysis[6]. It is used to resolve racemic mixtures of basic drug candidates into their pure enantiomeric forms by forming diastereomeric salts that can be separated via fractional crystallization[6].

Reductive Debromination and Imine Formation: Recent advances have also demonstrated the utility of 3-bromocamphor in forming complex nitrogenous heterocycles. Reductive debromination of endo-(+)-3-bromocamphor using highly polar primary amines (such as ethanolamine) yields corresponding camphanimines[9]. This solvent-free reaction proceeds via a radical mechanism and is energetically favorable, providing a direct route to biologically active camphor-derived Schiff bases without the need for transition metal catalysts[9].

References

- Chemical Properties of 3-Bromocamphor (CAS 76-29-9), Cheméo,

- 3-Bromocamphor | 76-29-9, Benchchem,

- 3-Bromocamphor, (+)- | C10H15BrO | CID 512864, PubChem,

- 76-29-9 | CAS D

- 3-Bromocamphor | C10H15BrO | CID 6438, PubChem,

- An Environment Friendly Preparation of 3-Bromocamphor and Camphorquinone, ResearchG

- New Oxidation of 3-Bromocamphor to Camphorquinone, Oxford Academic,

- Superior (+)

- Debromination of endo-(+)-3-Bromocamphor with Primary Amines, Cherry,

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromocamphor | C10H15BrO | CID 6438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromocamphor, (+)- | C10H15BrO | CID 512864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromocamphor (CAS 76-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 76-29-9 | CAS DataBase [m.chemicalbook.com]

- 6. Pannellum [cdn.biola.edu]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

The Sedative Saga of 3-Bromocamphor: A Pharmacological History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the pharmacological history of 3-bromocamphor, a halogenated derivative of camphor, and its journey as a sedative agent. In an era predating the precision of modern psychopharmacology, 3-bromocamphor emerged as a therapeutic option, bridging the gap between the often-toxic inorganic bromides and the advent of barbiturates. This document provides a comprehensive exploration of its synthesis, historical application, inferred mechanism of action, and eventual decline, offering valuable insights for today's drug development professionals.

The Quest for Calm: A Historical Perspective on Sedatives

The late 19th and early 20th centuries witnessed a burgeoning interest in therapies for nervous system disorders, a landscape dominated by conditions such as neurasthenia, hysteria, and anxiety. The primary sedative agents of the time were inorganic bromides, which, while effective to a degree, were fraught with issues of toxicity and chronic poisoning known as bromism.[1] This therapeutic void spurred the exploration of new chemical entities with sedative-hypnotic properties, setting the stage for the introduction of compounds like 3-bromocamphor.

Caption: Hypothesized Mechanism of 3-Bromocamphor's Sedative Action.

Clinical Application in a Bygone Era

While concrete clinical trial data is not available, historical accounts suggest that 3-bromocamphor was utilized as a "calming agent," particularly in Russia. [2][3]It was likely prescribed for a range of conditions characterized by nervous excitability, including:

-

Neurasthenia: A vaguely defined condition of the late 19th and early 20th centuries characterized by fatigue, anxiety, and depression.

-

Anxiety and Nervous Agitation: As a general sedative to calm patients experiencing heightened states of nervousness.

-

Insomnia: To induce sleep in individuals with sleep disturbances.

Reconstructed Dosage and Administration

Based on the common pharmaceutical practices of the time, 3-bromocamphor was likely administered orally in various formulations.

| Formulation | Description | Probable Dosage |

| Tablets/Pills | Compressed tablets or pills containing a standardized amount of 3-bromocamphor. | 100-300 mg, 1-3 times daily |

| Powders | The crystalline compound dispensed in paper envelopes to be mixed with water or another liquid. | 100-300 mg per dose |

| Elixirs/Tinctures | 3-Bromocamphor dissolved in an alcohol-based solution, often sweetened and flavored. | 5-15 mL, containing a specified concentration of the active ingredient |

The Inevitable Decline: Toxicity and the Rise of Superior Agents

The reign of 3-bromocamphor as a sedative was relatively short-lived. Its decline can be attributed to two primary factors: inherent toxicity and the advent of more effective and safer sedative-hypnotics.

Camphor and its derivatives are known to be neurotoxic at high doses, with the potential to cause seizures and other adverse neurological effects. [4][5]This narrow therapeutic window would have posed a significant risk to patients, especially in an era of less precise dosing and monitoring.

The early 20th century saw the introduction of the barbiturates, which offered a more predictable and potent sedative and hypnotic effect. [6]Subsequently, the discovery of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety and sleep disorders, rendering compounds like 3-bromocamphor obsolete.

Conclusion: A Stepping Stone in Psychopharmacology

The pharmacological history of 3-bromocamphor as a sedative offers a fascinating glimpse into the evolution of treatments for nervous system disorders. While it never achieved the widespread and lasting use of the barbiturates or benzodiazepines, it represents a crucial step in the transition from crude inorganic sedatives to more refined organic molecules. For today's drug development professionals, the story of 3-bromocamphor serves as a reminder of the continuous search for safer and more effective therapeutic agents and the importance of understanding the historical context of pharmacological innovation.

References

- A Review: Neurological effects of camphor. (2022).

- Camphor's Therapeutic Uses and Potential Hazards: An In-Depth Review of Its Medicinal Applic

- The effects of d-camphor inhalation on psychophysiological parameters among healthy participants. (2022). Journal of Health Research.

- Sedative effects of l-menthol, d-camphor, phenylethyl alcohol, and geraniol. (2021).

- Camphor (Cinnamomum camphora), a traditional remedy with the history of treating several diseases. (2013). International Journal of Case Reports and Images.

- Cinnamomum camphora: a long history for epidemics control. (2021).

- Camphor: benefits and risks of a widely used n

- State pharmacopoeia of the union of soviet socialist republics. (n.d.).

- Sedative effects of l-menthol, d-camphor, phenylethyl alcohol, and geraniol. (2021). PubMed.

- Leopold Auenbrugger: Camphor-Induced Epilepsy – Remedy for Manic Psychosis. (n.d.).

- The State Pharmacopoeia of the Union of Soviet Socialist Republics. (n.d.).

- Early clinical neurochemistry of CNS-active drugs. Bromides. (1991). PubMed.

- state pharmacopoeia - of the union of soviet socialist republics ninth édition. (n.d.).

- (Not) A Bromide Story: | History of Pharmacy and Pharmaceuticals. (2018). History of Pharmacy and Pharmaceuticals.

- Camphor poisoning in an adult: Seizures manifesting as 'mis-purposed' drug effect. (2024). Journal of Family Medicine and Primary Care.

- A Study on the Mechanism of the Sedative-hypnotic Effect of Cinnamomum camphora chvar. Borneol Essential Oil Based on Network Pharmacology. (2022). PubMed.

- Medicinal plants of the Russian Pharmacopoeia; their history and applic

- Teodorico Borgognoni's Formulary for Thirteenth Century Anesthetic Prepar

- Medicinal Plants of the Russian Pharmacopoeia; Their history and applic

- The history, stereochemistry, ethnopharmacology and quality assessment of borneol. (n.d.). OUCI.

- Analgesic contents of patent medicines of the early 20th century: Bromo-Seltzer and Antikamnia. (2022). American Chemical Society.

- The history, stereochemistry, ethnopharmacology and quality assessment of borneol. (2023). PubMed.

Sources

- 1. (Not) A Bromide Story: | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]

- 2. Medicinal plants of the Russian Pharmacopoeia; their history and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Camphor poisoning in an adult: Seizures manifesting as ‘mis-purposed’ drug effect - The National Medical Journal of India [nmji.in]

- 6. Camphor’s Therapeutic Uses and Potential Hazards: An In-Depth Review of Its Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Bromocamphor in Chiral Pool Synthesis: Mechanisms, Methodologies, and Applications

Executive Summary

In the landscape of asymmetric synthesis, the "chiral pool" approach relies on readily available, enantiomerically pure natural products to construct complex stereocenters. Among these, camphor stands out due to its rigid bicyclo[2.2.1]heptane framework, low cost, and availability in both (+)- and (-)-enantiomeric forms. However, the true synthetic power of camphor is unlocked through its halogenated derivatives. (+)-3-Bromocamphor serves as a critical chiral hub, enabling the synthesis of powerful chiral auxiliaries, resolution agents, and highly functionalized natural product scaffolds[1].

This technical guide dissects the mechanistic utility of 3-bromocamphor, detailing its applications in crystallization-induced diastereomer transformations (CIDT), natural product ring-cleavage strategies, and its unique role as a chiral poison in asymmetric catalysis.

Mechanistic Foundations: Why 3-Bromocamphor?

The synthetic versatility of (+)-3-bromocamphor is intrinsically linked to its steric and electronic properties[2]. The introduction of a bromine atom at the C3 position, alpha to the C2 ketone, creates a highly polarized and sterically encumbered environment. This functionalization is not merely a protective or leaving group; it acts as a mechanistic trigger for deep structural reorganizations.

Under superacidic conditions, the C2 ketone of 3-bromocamphor can be protonated to form a transient carbocation. The rigid bornane skeleton then undergoes a highly orchestrated Wagner-Meerwein rearrangement [3]. This [1,2]-alkyl shift temporarily migrates the C7–C8 bond, exposing the otherwise unreactive C8 and C9 methyl groups to electrophilic attack[4]. This substrate-controlled stereoselectivity allows chemists to regiospecifically functionalize the camphor framework, yielding advanced intermediates like 3,9-dibromocamphor and 3-bromocamphor-8-sulfonic acid.

Figure 1: Synthetic divergence of (+)-3-bromocamphor into key functional classes.

Core Applications in Asymmetric Synthesis

Chiral Resolution via Diastereomeric Transformations

One of the most industrially significant derivatives of 3-bromocamphor is (+)-3-bromocamphor-8-sulfonic acid (BCSA)[5]. BCSA is a premier chiral resolution agent utilized to separate racemic amines and amino acids[]. Its efficacy peaks in Crystallization-Induced Diastereomer Transformations (CIDT) . In CIDT, BCSA forms diastereomeric salts with a racemic substrate. By introducing a racemization catalyst in solution, the undesired enantiomer continuously converts into the desired one, driven by the selective precipitation of the less soluble diastereomeric salt[7]. This bypasses the traditional 50% yield limit of classical resolution.

Natural Product Synthesis via Ring Cleavage

The bornane skeleton of 3-bromocamphor derivatives can be systematically cleaved to generate chiral acyclic or monocyclic building blocks. Base-promoted ring cleavage of 9,10- or 8,10-dibromocamphor (derived directly from 3-bromocamphor) yields highly functionalized chiral cyclopentanes[8]. These exocyclic, unsaturated monocyclic acids preserve the absolute stereochemistry of the parent camphor and serve as critical synthons for the total synthesis of complex terpene natural products.

Asymmetric Activation and Chiral Poisoning

In homogeneous catalysis, enantiopure ligands are often prohibitively expensive. (+)-3-Bromocamphor offers an elegant workaround via "chiral poisoning"[9]. When a racemic catalyst (e.g., a BINOL-Ti complex) is used, (+)-3-bromocamphor can be added to the reaction mixture. The chiral ketone selectively binds to and deactivates the (R)-enantiomer of the catalyst, forming an inactive hetero-complex. The unbound (S)-enantiomer remains active in the catalytic cycle, driving the reaction forward to yield highly enantiomerically enriched products[10].

Figure 2: Mechanism of chiral poisoning using (+)-3-bromocamphor to sequester racemic catalysts.

Quantitative Performance Data

The table below summarizes the high-efficiency outcomes of 3-bromocamphor applications across various synthetic methodologies, highlighting its robust control over stereochemistry.

| Application / Reaction | Reagents / Catalyst System | Yield (%) | Enantiomeric/Diastereomeric Excess | Ref |

| Hetero-Diels-Alder (Chiral Poisoning) | Racemic BINOL-Ti, (+)-3-Bromocamphor | 82.1% | 82% ee | [10] |

| CIDT of p-Hydroxyphenylglycine | (+)-BCSA, Salicylaldehyde (10 mol%) | 99% | 98% de | [7] |

| Levomethadone Resolution | 3-Bromocamphor-10-sulfonic acid | >40% (overall) | >99% ee | [11] |

| Synthesis of (+)-3,9-dibromocamphor | (+)-3-Bromocamphor, Br₂, ClSO₃H | 84% (crude) | N/A (Stereoretentive) | [8] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and thermodynamic driving forces are strictly controlled.

Protocol 1: Synthesis of (+)-3,9-dibromocamphor via Wagner-Meerwein Rearrangement[8]

Objective: Functionalize the unreactive C9 methyl group by exploiting the superacid-induced rearrangement of the bornane skeleton.

-

Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and an ice bath. Add (+)-endo-3-bromocamphor (100 g, 0.433 mol).

-

Superacidic Activation: Slowly add chlorosulfonic acid (80 mL) to the chilled flask. Causality: The superacid protonates the C2 ketone, generating a localized carbocation that forces the [1,2]-alkyl shift, exposing the C9 position.

-

Electrophilic Trapping: Dropwise, add bromine (35 mL, 0.683 mol) to the mixture.

-

Rearrangement: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quenching (Critical Step): Carefully pour the reaction mixture over a slurry of ice and solid sodium bisulfite. Causality: Sodium bisulfite acts as a reducing agent to instantly neutralize excess electrophilic bromine, preventing uncontrolled over-halogenation during the aqueous workup.

-

Extraction & Washing: Extract the aqueous layer with diethyl ether (3 x 450 mL). Wash the combined organic layers with saturated sodium bicarbonate to neutralize residual acid, followed by water (3x).

-

Isolation: Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (+)-3,9-dibromocamphor as a white crystalline solid (approx. 84% purity, suitable for direct downstream cleavage).

Protocol 2: Crystallization-Induced Diastereomer Transformation (CIDT) of p-Hydroxyphenylglycine[7]

Objective: Achieve >98% de of a single amino acid enantiomer by coupling dynamic solution racemization with selective crystallization.

-

Reagent Mixing: In a reaction vessel, combine racemic p-hydroxyphenylglycine with an equimolar amount of (+)-3-bromocamphor-8-sulfonic acid ((+)-BCSA).

-

Racemization Catalyst: Add 10 mol % of salicylaldehyde. Causality: Salicylaldehyde forms a transient Schiff base with the amino acid, significantly lowering the pKa of the alpha-proton and enabling continuous racemization of the unbound substrate in solution.

-

Moisture Scavenging: Suspend the mixture in glacial acetic acid and add 1 mol % of acetic anhydride. Causality: Trace water hydrolyzes the Schiff base intermediate and disrupts the delicate solubility differential of the diastereomeric salts. Acetic anhydride chemically scavenges any residual moisture.

-

Thermodynamic Shift: Heat the mixture to 70 °C and stir. As the equilibrium shifts, the less soluble (+)-diastereomeric salt will selectively crystallize out of the solution.

-

Validation & Isolation: Filter the resulting precipitate while warm. The self-validating nature of CIDT ensures that the solid obtained is the (+)-salt in 99% yield and 98% diastereomeric excess (de).

Conclusion

(+)-3-Bromocamphor is far more than a simple chiral starting material; it is a programmable stereochemical hub. Whether utilized to induce Wagner-Meerwein rearrangements for complex scaffold generation, sulfonated to drive thermodynamically perfect CIDT resolutions, or deployed as a chiral poison to upgrade racemic catalysts, its structural rigidity and predictable reactivity make it an indispensable asset in the modern chiral pool toolkit.

References

1.[1] Title: (+)-3-Bromocamphor - Chem-Impex Source: chemimpex.com URL:

2.[2] Title: CAS 10293-06-8: (+)-3-Bromocamphor | CymitQuimica Source: cymitquimica.com URL:

3.[5] Title: Superior (+)-3-Bromocamphor-8-Sulfonic Acid Ammonium Salt Source: biola.edu URL:

4.[10] Title: Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis | Chemical Reviews Source: acs.org URL:

5.[9] Title: Chiral Poisoning and Asymmetric Activation | Chemical Reviews Source: acs.org URL:

6.[3] Title: C–H functionalization of camphor through emerging approaches Source: core.ac.uk URL:

7.[] Title: Chiral Resolution Reagents - Chiral / BOC Sciences Source: bocsci.com URL:

8.[4] Title: C–H Functionalization of Camphor Through Emerging Approaches Source: researchgate.net URL:

9.[7] Title: Crystallization-Induced Diastereomer Transformations | Chemical Reviews Source: acs.org URL:

10.[8] Title: Ring cleavage of camphor derivatives: formation of chiral synthons for natural product synthesis Source: cdnsciencepub.com URL:

11.[11] Title: WO2017035224A1 - Synthesis of levomethadone hydrochloride Source: google.com URL:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10293-06-8: (+)-3-Bromocamphor | CymitQuimica [cymitquimica.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Pannellum [cdn.biola.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof - Google Patents [patents.google.com]

The Electronic Structure and Reactivity of α-Brominated Ketones: A Technical Guide

Introduction

α-Bromoketones represent a highly privileged class of organic compounds characterized by a bromine atom situated on the carbon adjacent to a carbonyl group. This unique structural motif imparts a high degree of reactivity, making them exceptionally versatile intermediates in organic synthesis and highly effective electrophilic scaffolds in medicinal chemistry. For drug development professionals and synthetic chemists, understanding the precise electronic interplay between the carbonyl group and the halogen is critical for designing targeted covalent inhibitors and complex heterocyclic building blocks.

Electronic Structure: The Dual Activation Paradigm

The distinct reactivity of α-bromoketones is fundamentally driven by the dual activation of the α-carbon. The carbon center is flanked by two highly polarizing groups:

-

The Carbonyl Group (C=O): Acts as a strong electron-withdrawing group via both inductive and resonance effects.

-

The Bromine Atom (Br): Serves as an electronegative, highly polarizable leaving group.

Orbital Causality: The electrophilic nature of the α-carbon is drastically enhanced by stereoelectronic effects. In the optimal conformation, the π∗ antibonding orbital of the carbonyl group overlaps with the σ∗ antibonding orbital of the C-Br bond. This orbital mixing lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α-carbon exceptionally susceptible to nucleophilic attack compared to unactivated alkyl bromides.

Logical relationship between the electronic structure and reactivity of α-bromoketones.

Core Reactivity Profiles

Enhanced Nucleophilic Substitution ( SN2 )

The primary mode of reactivity for α-bromo ketones is as electrophiles in bimolecular nucleophilic substitution ( SN2 ) reactions. 1[1] Mechanistic Causality: The transition state of the SN2 reaction is significantly stabilized by the adjacent carbonyl group. As the incoming nucleophile donates electron density into the σ∗ orbital of the C-Br bond, the developing partial negative charge is delocalized into the adjacent π∗ orbital of the carbonyl group. This stabilization drastically lowers the activation energy, resulting in reaction rates that are orders of magnitude faster than those of standard alkyl halides.

The Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-bromoketones undergo a skeletal rearrangement to yield carboxylic acid derivatives (esters, amides, or acids depending on the nucleophile present). 2[2] Mechanistic Causality: The reaction is driven by the acidity of the α'-protons (on the side away from the halogen). Deprotonation forms an enolate, which undergoes an intramolecular SN2 attack to displace the bromide ion. The resulting highly strained cyclopropanone intermediate acts as a thermodynamic spring; subsequent nucleophilic attack on the carbonyl carbon cleaves the ring, relieving the strain and yielding the more stable carbanion.

Step-by-step mechanism of the Favorskii rearrangement pathway.

Cross-Coupling Reactions

Beyond classical polar reactivity, α-bromoketones participate in transition-metal-catalyzed cross-couplings. For example, nickel/bis(oxazoline)-catalyzed asymmetric Kumada reactions allow the cross-coupling of racemic α-bromoketones with Grignard reagents. These couplings proceed at remarkably low temperatures (-40 °C to -60 °C), which is critical for enabling the asymmetric synthesis of racemization-prone α-arylketones. 3[3]

Quantitative Data: Reactivity Trends

The choice of halogen drastically alters the reactivity and stability profile of the α-haloketone. While chlorination and bromination proceed readily at room temperature, iodination is thermodynamically less favorable and often requires heating. 4[4]

| Compound Class | Leaving Group Ability | SN2 Reactivity Profile | Synthetic Utility | Stability |

| α-Chloroketones | Moderate | Slower SN2 | Good for stable intermediates | High |

| α-Bromoketones | Excellent | Extremely fast SN2 | Ideal balance of reactivity/stability | Moderate (requires careful handling) |

| α-Iodoketones | Superior | Fastest SN2 | Highly reactive, prone to degradation | Low (Light/heat sensitive) |

Applications in Drug Development: Covalent Inhibitors

The highly tuned electrophilicity of α-bromoketones makes them ideal "warheads" for Targeted Covalent Inhibitors (TCIs). They form permanent covalent bonds with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in the active sites of target proteins, leading to irreversible inhibition. This irreversible mode of action offers distinct advantages in terms of prolonged duration of action and high potency. 1[1]

Experimental workflow for screening α-bromo ketone targeted covalent inhibitors.

Experimental Protocols

Protocol 1: Direct α-Bromination of Ketones (Synthesis Workflow)

This protocol describes the synthesis of α-bromoketones (e.g., 2-bromo-1-(3-chlorophenyl)propan-1-one) via the bromination of the corresponding ketone precursor using N-bromosuccinimide (NBS). 5[5]

-

Causality Check: The reaction utilizes an acid catalyst to protonate the carbonyl oxygen. This activates the ketone and facilitates the rate-determining enolization step. The resulting nucleophilic enol intermediate then attacks the electrophilic bromine source. 6[6]

Step-by-Step Methodology:

-

Preparation: To a solution of the ketone starting material (1.0 mol) in acetonitrile, add p-toluenesulfonic acid monohydrate (0.1 mol) as the acid catalyst.

-

Reagent Addition: To this mixture, add N-bromosuccinimide (1.1 mol) portion-wise while maintaining the temperature at 20-25 °C.

-

Reaction: Heat the reaction mixture to 60-65 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to 20-25 °C. Add water and toluene to the reaction mixture and stir for 15 minutes to quench.

-

Work-up: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-bromoketone product.

Protocol 2: Kinetic Characterization of Irreversible α-Bromoketone Inhibitors

-

Causality Check: Because the inhibitor forms a permanent covalent bond, traditional IC50 values shift over time and are insufficient. Evaluating kinact/KI is necessary to accurately quantify both the initial binding affinity and the efficiency of the covalent bond formation.

Step-by-Step Methodology:

-

Incubation: Incubate the target enzyme with varying concentrations of the α-bromoketone hit compound.

-

Time-Course Measurement: Measure the remaining enzyme activity at multiple, predetermined time points using a continuous or quenched assay format.

-

Rate Determination: Plot the natural logarithm of the remaining fractional activity versus time. The negative slope of this line yields the observed pseudo-first-order rate constant ( kobs ) for each inhibitor concentration.

-

Parameter Extraction: Plot kobs versus the inhibitor concentration. Fit the data to the hyperbolic equation kobs=(kinact×[I])/(KI+[I]) to extract KI (non-covalent binding affinity) and kinact (maximum rate of inactivation).

References

-

Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

DSpace@MIT. Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-3-oxobutanal | 87005-15-0 | Benchchem [benchchem.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. fiveable.me [fiveable.me]

- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]

- 6. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone|CAS 88675-31-4 [benchchem.com]

Methodological & Application

Leveraging (+)-3-Bromocamphor as a Precursor for Robust Chiral Auxiliaries in Asymmetric Synthesis

An Application Guide for Researchers and Development Scientists

This document provides an in-depth technical guide on the strategic use of (+)-3-bromocamphor as a readily available starting material for the synthesis of powerful chiral auxiliaries. We will explore the underlying principles of auxiliary-based stereocontrol and provide detailed protocols for key synthetic transformations, including asymmetric Diels-Alder reactions and diastereoselective enolate alkylations.

Introduction: The Strategic Value of Camphor-Based Chiral Auxiliaries

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools for controlling stereochemical outcomes.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction, leading to the formation of a desired stereoisomer. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process economically viable.[3][4]

Among the most reliable sources for chiral auxiliaries is the "chiral pool," which consists of inexpensive, naturally occurring chiral molecules like amino acids, terpenes, and carbohydrates.[1][2] (+)-Camphor, a terpene derivative, and its halogenated analog, (+)-3-bromocamphor, are exemplary chiral pool starting materials.[5][6] Their rigid, bicyclic structure provides a well-defined and sterically hindered environment, which is the fundamental basis for their exceptional ability to direct the stereoselective formation of new chiral centers.[6]

While (+)-3-bromocamphor itself is not typically used directly as an auxiliary, it serves as a versatile and economical precursor to more functionalized derivatives, such as the widely used sultams and amino alcohols, which are then employed in asymmetric transformations.

Core Application: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful C-C bond-forming reactions for the synthesis of six-membered rings.[7][8][9] When a chiral auxiliary is attached to the dienophile, it can effectively shield one of the prochiral faces, forcing the diene to approach from the less hindered side and thus creating a new chiral center with high selectivity.

Causality of Stereocontrol

The stereochemical outcome is dictated by the conformation of the dienophile-auxiliary conjugate, which is often influenced by the presence of a Lewis acid. For many camphor-derived auxiliaries, such as those forming an N-acryloyl derivative, the Lewis acid coordinates to a carbonyl oxygen, locking the acryloyl group into a specific conformation. The bulky camphor skeleton then acts as a steric shield, exposing one face of the double bond to attack by the diene.

Experimental Workflow and Protocol

The general workflow involves preparing a chiral amine from 3-bromocamphor, attaching the dienophile (e.g., an acryloyl group), performing the diastereoselective cycloaddition, and finally, cleaving the auxiliary to release the enantiomerically enriched product.

Workflow: Asymmetric Diels-Alder Reaction

Caption: General workflow for a camphor-auxiliary-mediated Diels-Alder reaction.

Protocol 1: Synthesis and Application of a Camphor-Derived Auxiliary in a Diels-Alder Reaction

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Preparation of the N-Acryloyl Auxiliary

-

Synthesize the requisite chiral amine or alcohol from (+)-3-bromocamphor using established literature procedures.

-

Dissolve the camphor-derived amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acryloyl derivative.

Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction

-

Dissolve the N-acryloyl auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq) dropwise and stir for 20 minutes.

-

Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 3-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by chromatography, but often the diastereomeric ratio is determined at this stage by ¹H NMR or HPLC analysis before proceeding.

Step 3: Reductive Cleavage of the Auxiliary

-

Dissolve the crude Diels-Alder adduct (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with ethyl acetate.

-

The filtrate contains the desired chiral alcohol product. The solid precipitate can be treated with acid to recover the chiral auxiliary.

-

Purify the product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral resolving agent.

| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |

| Cyclopentadiene | N-Acryloyl Sultam | Et₂AlCl | -78 | >90 | >98 |

| Isoprene | N-Acryloyl Sultam | TiCl₄ | -40 | ~85 | >95 |

| 1,3-Butadiene | N-Acryloyl Oxazolidinone | MgBr₂·OEt₂ | -20 | ~90 | >94 |

| Table 1: Representative data for Diels-Alder reactions using camphor-derived auxiliaries. Data is illustrative of typical results found in the literature. |

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful methods for constructing stereogenic centers is the alkylation of chiral enolates.[10] By attaching a carboxylic acid to a camphor-derived auxiliary to form an amide, a prochiral center is created. Deprotonation with a strong base generates a rigid, chelated enolate where one face is effectively blocked by the auxiliary, directing the incoming electrophile to the opposite face with high diastereoselectivity.[10]

Mechanism of Stereocontrol: The Chelated Transition State

The high degree of stereocontrol arises from the formation of a rigid lithium chelate in the transition state. When a base like lithium diisopropylamide (LDA) is used, the lithium ion coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the enolate into a specific conformation, and the bulky camphor structure sterically hinders one face, leaving the other accessible for alkylation.

Mechanism: Stereocontrol in Enolate Alkylation

Caption: Logical steps in camphor-mediated diastereoselective alkylation.

Protocol 2: Asymmetric Synthesis of a Carboxylic Acid via Enolate Alkylation

Step 1: Preparation of the Chiral Amide

-

Dissolve the carboxylic acid (e.g., propanoic acid, 1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

In a separate flask, dissolve the camphor-derived amine (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM and cool to 0 °C.

-

Add a solution of the crude acid chloride in DCM dropwise. Stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to obtain the chiral amide.

Step 2: Diastereoselective Alkylation

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 4-6 hours. The optimal temperature and time may vary depending on the electrophile.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Step 3: Hydrolytic Cleavage to the Carboxylic Acid

-

Dissolve the purified alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).

-

Add powdered lithium hydroxide (LiOH, 10 eq) and stir the suspension at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with DCM to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3x).

-

Dry the combined organic extracts, concentrate, and purify the chiral carboxylic acid. Determine the e.e. by chiral HPLC or GC.

| Electrophile (R-X) | Base | Temp (°C) | Yield (%) | d.e. (%) |

| CH₃I | LDA | -78 | >95 | >99 |

| BnBr | LDA | -78 | >90 | >99 |

| Allyl Bromide | NaHMDS | -78 | >90 | >97 |

| CH₃CH₂I | KHMDS | -78 | >95 | >98 |

| Table 2: Representative results for the alkylation of chiral N-acyl camphor derivatives. |

Concluding Remarks for the Practicing Scientist

The use of (+)-3-bromocamphor as a starting material provides a reliable and cost-effective entry into high-performance chiral auxiliaries. The protocols described herein for Diels-Alder and alkylation reactions serve as a robust foundation for the asymmetric synthesis of complex molecules. The key to success lies in the rigid camphor backbone, which provides a predictable and highly ordered transition state, leading to excellent levels of stereocontrol. The high potential for auxiliary recovery and reuse further underscores the practical utility of this approach in both academic research and industrial drug development.

References

- Paolucci, C., et al. (1995). Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents. The Journal of Organic Chemistry.

- Bernard, A. M., et al. (1998). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. Journal of the American Chemical Society.

-

Periasamy, M., et al. (2002). A Highly Diastereoselective Synthesis of (1R)-(+)-Camphor-Based Chiral Allenes and Their Asymmetric Hydroboration−Oxidation Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, K., et al. (1999). Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Xia, Y., Liu, H., & Dai, X. (2013). Synthesis of a Camphor-derived auxiliary and the application to the asymmetric Darzens reaction. Journal of Chemical Research. Available at: [Link]

-

Holmes, C. P., et al. (2001). Auxiliary controlled enantioselective synthesis of 3-aryl-prolines. Organic Letters. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

-

Tius, M. A., et al. (2002). Asymmetric cyclopentannelation: camphor-derived auxiliary. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Request PDF. Available at: [Link]

-

Dr. Sapna Jain. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

-

Study.com. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com. Available at: [Link]

-

Lumen Learning. 13.5. The Diels-Alder reaction. Organic Chemistry II. Available at: [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. m.youtube.com [m.youtube.com]

- 5. Asymmetric cyclopentannelation: camphor-derived auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. study.com [study.com]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: High-Efficiency Resolution of (±)-3-Bromocamphor via Crystallization Techniques

Abstract

The separation of enantiomers from a racemic mixture, or chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. (±)-3-Bromocamphor is a versatile chiral building block whose utility is often dependent on its enantiopomeric purity. This guide provides an in-depth exploration of crystallization-based techniques for the resolution of racemic 3-bromocamphor. We delve into the foundational principles and provide detailed, field-proven protocols for diastereomeric salt resolution, the primary method for this compound. Additionally, we discuss the principles of preferential crystallization and outline the essential analytical methods for verifying enantiomeric excess. This document is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for obtaining enantiopure 3-bromocamphor.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Consequently, regulatory agencies increasingly demand the development of single-enantiomer drugs.[1]

(±)-3-Bromocamphor is a key chiral intermediate used in the synthesis of various complex molecules. Its rigid bicyclic structure provides a valuable scaffold for asymmetric synthesis. However, like many synthetic chiral molecules, it is often produced as a racemic (50:50) mixture of its (+)- and (–)-enantiomers. The separation of these enantiomers is paramount to its application. Crystallization remains one of the most powerful and economically viable techniques for chiral resolution on an industrial scale.[2]

This guide focuses on two primary crystallization strategies:

-